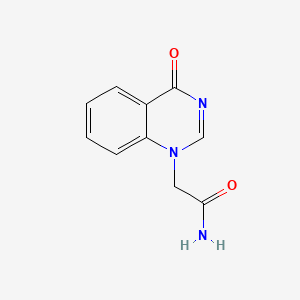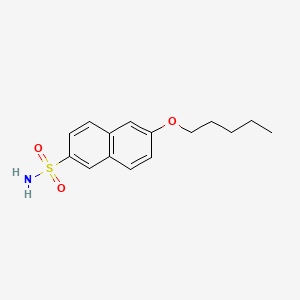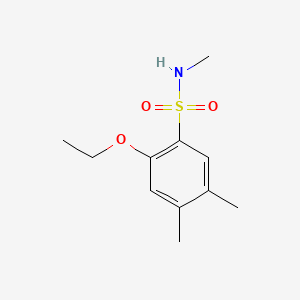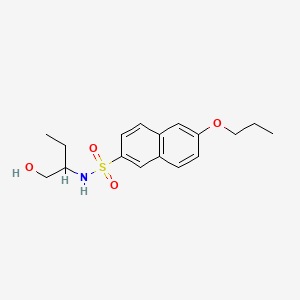
POLYMETHYLHYDROSILOXANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polymethylhydrosiloxane (PMHS) is a polymer with the general structure [−CH3(H)Si−O−]. It is used in organic chemistry as a mild and stable reducing agent, easily transferring hydrides to metal centers and a number of other reducible functional groups . It is a byproduct of the silicone industry, making it a cheap, easy to handle, and environmentally friendly reducing agent .
Synthesis Analysis
PMHS can be synthesized via Pt-Catalyzed Hydrosilylation . The hydrosilylation of polymethyl-hydrosiloxane (PMHS) with alkenes comprising alkyl, epoxy alkyl, and other functional groups under the action of platinum catalysts were investigated .Molecular Structure Analysis
Polysiloxane undergoes stepwise degradation of the backbone and oxidation of the methyl groups above 300 °C . Thermal degradation of polysiloxane occurs by depolymerization through the Si–O bonds rearrangement, leading to the production of cyclic oligomers .Chemical Reactions Analysis
PMHS is used in a variety of chemical reactions. For instance, stannous chloride catalyzes a chemoselective reductive amination of various carbonyl compounds with aromatic amines using PMHS as a reducing agent . It also plays a role in the reductive alkylation of secondary amines with aldehydes .Physical And Chemical Properties Analysis
PMHS is a colourless liquid . It has a density of 1.006 g/mL at 25 °C , and a refractive index of n20/D 1.398 . Its viscosity is 15-40 mPa.s at 20 °C .作用機序
将来の方向性
PMHS has been highlighted for its different applications in organic synthesis or other allied reactions . It has potential uses in the cotton industry, functional material for microfluidic chips, and the dehydroaromatization of bio-oils . Its use as a terminal reductant in the catalytic base-free Wittig reaction has also been reported .
特性
CAS番号 |
178873-19-3 |
|---|---|
分子式 |
C8H8ClNO3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







